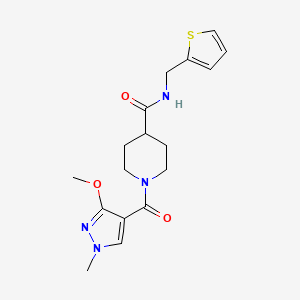

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide backbone substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at the 1-position and a thiophen-2-ylmethyl moiety at the N-position. The methoxy group may enhance metabolic stability, while the thiophene moiety could facilitate π-π interactions in binding pockets .

Properties

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-20-11-14(16(19-20)24-2)17(23)21-7-5-12(6-8-21)15(22)18-10-13-4-3-9-25-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSOXCFSLGQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Pyrazole Ring:

- Starting with a suitable precursor such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

-

Attachment of the Piperidine Ring:

- The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile, such as a halogenated intermediate.

-

Incorporation of the Thiophene Moiety:

- The thiophene group is typically introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

-

Final Coupling and Amide Formation:

- The final step involves coupling the pyrazole and piperidine intermediates, followed by amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a methoxycarbonyl derivative.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products:

Oxidation: Methoxycarbonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to the discovery of new therapeutic agents.

Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole and piperidine rings could facilitate binding to active sites, while the thiophene moiety might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with several analogs documented in recent literature:

Table 1: Structural Comparison

Pharmacological and Physicochemical Properties

- Target Compound: The methoxy group likely improves solubility compared to non-polar substituents, while the thiophen-2-ylmethyl group may enhance binding to sulfur-interacting targets (e.g., kinases or GPCRs) .

- Thiophene-pyrimidine hybrids often exhibit kinase inhibition activity .

- Pyrazolo-Pyrimidine-Chromenone Derivatives (e.g., ): Fluorine atoms and chromenone scaffolds contribute to enhanced metabolic stability and fluorescence properties, useful in imaging or targeting oxidative stress pathways. The reported melting point (227–230°C) suggests high crystallinity .

Structure-Activity Relationship (SAR) Insights

Thiophene Positional Isomerism : Thiophen-2-yl (target compound) vs. thiophen-3-yl () substituents alter spatial orientation, affecting target binding. Thiophen-2-yl groups are more common in dopamine receptor ligands, while thiophen-3-yl appears in kinase inhibitors .

Methoxy vs. Fluorine Substitutents : The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to fluorine-containing analogs (e.g., ), which resist oxidation but increase molecular weight .

Heterocyclic Core Diversity: Piperidine-4-carboxamide (target) vs. pyrazolo-pyrimidine () cores influence conformational flexibility. Rigid cores (e.g., chromenone in ) favor selective binding, while flexible piperidine scaffolds enable broader target engagement .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a novel organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a piperidine ring and a pyrazole moiety, suggest that it may interact with various biological targets. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The structure includes:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Thiophene Group : A five-membered aromatic ring containing sulfur.

Anti-inflammatory Activity

Research on similar pyrazole derivatives indicates significant anti-inflammatory properties. For example:

- Compounds with pyrazole structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Anticancer Potential

Some piperidine derivatives exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. For instance:

- A related study found that certain piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to the reference drug bleomycin .

Antimicrobial Activity

Pyrazole compounds have also been explored for their antimicrobial properties:

- A series of 1-thiocarbamoyl pyrazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine moiety can enhance antimicrobial efficacy .

Synthesis and Chemical Reactions

The synthesis of the target compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Piperidine Synthesis : Can be synthesized via hydrogenation or Mannich reactions.

- Thiophene Incorporation : Often involves electrophilic substitution reactions to introduce thiophenes into the molecular framework.

Case Studies and Research Findings

Although direct studies on the specific compound are scarce, insights can be drawn from related research:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, and what are the critical steps in its multi-step synthesis?

- Methodological Answer : The synthesis typically involves two key steps: (1) coupling the 3-methoxy-1-methylpyrazole-4-carboxylic acid derivative with the piperidine-4-carboxamide core via amide bond formation, and (2) introducing the thiophen-2-ylmethyl group through nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., furan derivatives) are synthesized using ethanol or methanol as solvents, with triethylamine as a catalyst to optimize yields . Challenges include regioselectivity in pyrazole functionalization and purification of intermediates via column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For instance, aromatic protons from the thiophene moiety (δ 6.8–7.4 ppm) and methyl groups on the pyrazole (δ 3.2–3.5 ppm) should align with theoretical spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and rules out isotopic impurities .

- HPLC : Purity (>95%) is validated using reverse-phase chromatography with acetonitrile/water gradients .

Q. How does the thiophen-2-ylmethyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The thiophene moiety enhances lipophilicity, which can be quantified via logP calculations (e.g., using ChemDraw). Reactivity is assessed through stability studies under varying pH and temperature conditions. For example, oxidation of the thiophene sulfur may occur under strong acidic conditions, necessitating inert atmospheres during synthesis .

Advanced Research Questions

Q. What strategies can mitigate low yields during the amide coupling step between the pyrazole carbonyl and piperidine carboxamide?

- Methodological Answer :

- Catalyst Optimization : Use coupling agents like HATU or EDCI with DMAP to enhance efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .

- Temperature Control : Maintaining 0–5°C during activation minimizes side reactions like racemization .

Q. How can computational modeling predict the compound’s binding affinity to biological targets such as kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions between the compound’s methoxypyrazole group and target active sites (e.g., ATP-binding pockets in kinases). Docking scores (ΔG) below −8 kcal/mol suggest strong binding .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, with RMSD <2 Å indicating favorable binding .

Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Curves : IC50 values should be validated in at least two independent assays (e.g., fluorescence-based and radiometric) to rule out false positives .

- Off-Target Screening : Use panels like Eurofins’ CEREP to evaluate selectivity against 50+ receptors/enzymes .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxy group with halogens (e.g., Cl, F) to modulate electron-withdrawing effects and metabolic stability .

- Prodrug Strategies : Introduce ester groups on the piperidine carboxamide to enhance oral bioavailability, followed by enzymatic cleavage studies .

- In Vivo PK Studies : Measure half-life (t1/2) and AUC in rodent models after intravenous vs. oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.